molecular formula C14H21NO B5285314 2,5-dimethyl-N-(1-methylbutyl)benzamide

2,5-dimethyl-N-(1-methylbutyl)benzamide

Cat. No.: B5285314
M. Wt: 219.32 g/mol
InChI Key: BJISMIUPGUYCGS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(1-methylbutyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 2- and 5-positions of the aromatic ring and a branched 1-methylbutyl group attached to the nitrogen atom. Substituted benzamides are frequently explored for their bioactivity, influenced by substituent positioning and side-chain modifications .

Properties

IUPAC Name

2,5-dimethyl-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-6-12(4)15-14(16)13-9-10(2)7-8-11(13)3/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJISMIUPGUYCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,5-dimethyl-N-(1-methylbutyl)benzamide and analogous compounds:

Compound Name Substituents on Benzamide Core Amine Side Chain Key Properties/Activities Application/Study Focus Reference
This compound 2,5-dimethyl 1-methylbutyl Inferred: Lipophilicity, steric bulk Potential agrochemical/pharma N/A
3,4-Dichloro-N-(1-methylbutyl)benzamide 3,4-dichloro 1-methylbutyl MT1-MMP inhibition (HPX domain binding) Cancer research (tumor xenograft)
2,5-Dimethyl-N-(quinolin-8-yl)benzamide 2,5-dimethyl Quinolin-8-yl 80% synthesis yield Allyl alcohol synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group Metal-catalyzed C–H functionalization
3,5-Dimethyl-N-(1-propyltetrazol-5-yl)benzamide 3,5-dimethyl 1-propyltetrazol-5-yl Agrochemical candidate Safety data sheets (ECHEMI)
Amisulpride/Tiapride/Sulpiride Variable substituents Complex side chains Dopamine D2/D3 receptor antagonism Neuroleptics (clinical use)

Structural and Electronic Effects

  • Substituent Positioning: Methyl groups at the 2,5-positions (target compound) vs. 3,4-dichloro () or 3-methyl () alter electronic distribution and steric hindrance. Chloro groups enhance electrophilicity, while methyl groups increase lipophilicity .
  • Side-Chain Branching :

    • The 1-methylbutyl group in the target compound provides moderate steric bulk compared to the compact 2-hydroxy-1,1-dimethylethyl group () or linear chains in agrochemicals (). Branching may influence metabolic stability and receptor binding .

Physicochemical Properties

  • Lipophilicity :
    • The 2,5-dimethyl and 1-methylbutyl groups in the target compound likely increase logP compared to polar analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
  • Solubility :
    • Methoxy derivatives (e.g., 2,5-dimethoxy-N,N-dimethylbenzamide, ) exhibit higher aqueous solubility than methyl-substituted analogs due to oxygen’s polarity .

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